

Comparative Pharmacology at a Glance

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Compound Focus: TC-C 14G

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The table below summarizes the core quantitative data for **TC-C 14G** and CP-945598 hydrochloride.

Property	TC-C 14G	CP-945598 (Otenabant) HCl
Primary Mechanism	Inverse Agonist [1]	Competitive Antagonist [2]
Affinity for hCB1 (K _i)	4 nM [1]	0.7 nM [2] [3]
Functional Potency (EC ₅₀ /K _i)	EC ₅₀ = 11 nM (cAMP assay) [1]	K _i = 0.2 nM (GTPγ[35S] assay) [2]

| **Selectivity (CB1 vs. CB2)** | Information not available in search results | >10,000-fold selective (hCB2 K_i = 7600 nM) [2] | | **Key In Vivo Effects** | Induces hypothermia (ID₅₀ = 5 mg/kg) [1] | Reverses cannabinoid agonist-induced hypothermia, hypo-locomotion, analgesia, and catalepsy; reduces food intake and body weight [2] |

Detailed Pharmacological Profiles

TC-C 14G: A High-Affinity Inverse Agonist

TC-C 14G is characterized as a potent, high-affinity **inverse agonist** at the CB1 receptor [1]. This means it not only blocks the receptor from being activated by agonists but also suppresses its basal, constitutive activity.

- **Key Experimental Data:** Its primary functional activity is measured by its EC₅₀ of 11 nM in a cAMP assay [1]. Its most pronounced in vivo effect is efficacy in a hypothermia model, with an ID₅₀ of 5 mg/kg [1].

CP-945598 (Otenabant) HCl: A Selective Competitive Antagonist

CP-945598 is described as a potent, selective, and orally active **competitive antagonist** [2]. It works by blocking the binding of cannabinoid agonists to the CB1 receptor.

- **Key Experimental Data:** It exhibits sub-nanomolar affinity ($K_i = 0.7$ nM) and functional potency ($K_i = 0.2$ nM) [2]. Its exceptional selectivity for CB1 over CB2 receptors (>10,000-fold) makes it a valuable tool for isolating CB1-mediated effects [2]. In vivo, it reverses several effects of synthetic cannabinoid agonists and produces significant, dose-dependent reductions in food intake and body weight in rodent models of obesity [2].

Experimental Protocols from Cited Research

The methodologies below are derived from the studies comparing these compounds.

Radioligand Binding Assay for Receptor Affinity (K_i)

This protocol is used to determine the binding affinity (K_i) for both compounds [2] [4].

- **Purpose:** To measure a compound's affinity for the human CB1 receptor.
- **Cell Preparation:** Use membranes from HEK293 or CHO cells stably expressing human CB1 receptors.
- **Binding Reaction:** Incubate cell membranes with a fixed concentration of a radioactive ligand (e.g., [³H]SR141716A at ~0.2 nM) and varying concentrations of the test compound (**TC-C 14G** or CP-945598) in a suitable buffer for 60-90 minutes at 30°C.
- **Separation and Detection:** Terminate the reaction by rapid filtration through glass fiber filters to separate membrane-bound radioactivity from free radioactivity. Measure the radioactivity trapped on the filters using a scintillation counter.
- **Data Analysis:** Determine K_i values using nonlinear regression analysis to fit the competition binding data.

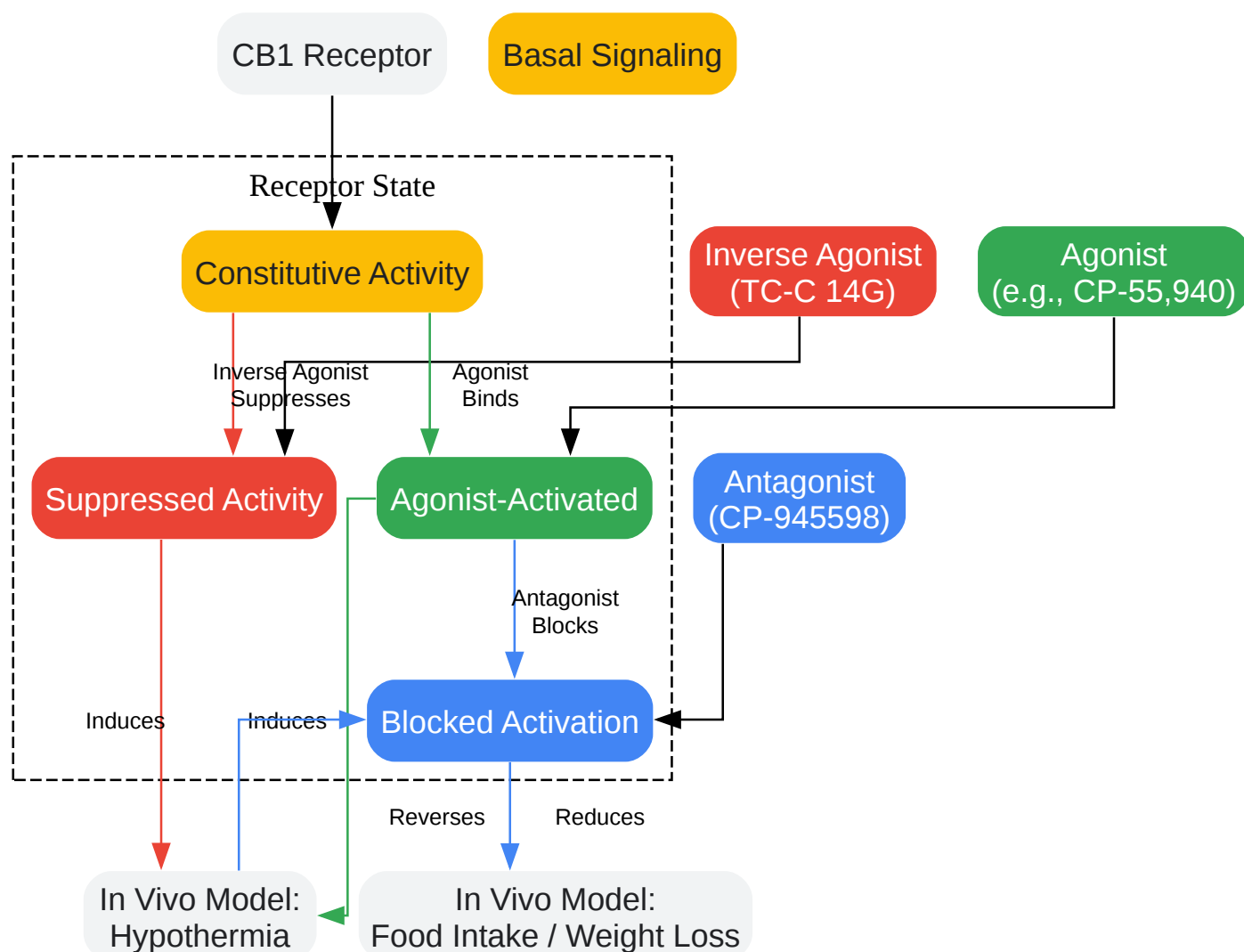
GTPy[35S] Functional Assay for Intrinsic Activity

This assay distinguishes between antagonists and inverse agonists by measuring G-protein activation [2] [4].

- **Purpose:** To characterize the functional activity and potency of a compound at the CB1 receptor.
- **Cell Preparation:** Use membranes from cells expressing CB1 receptors.
- **Activation Reaction:** Incubate membranes with GDP, a fixed concentration of GTPy[35S] (a non-hydrolyzable analog of GTP), and varying concentrations of the test compound. The synthetic cannabinoid agonist CP-55,940 may be added to assess antagonism.
- **Separation and Detection:** Terminate the reaction by rapid filtration. Measure the bound GTPy[35S] via scintillation counting, which indicates the level of G-protein activation.
- **Data Analysis:** For an inverse agonist like **TC-C 14G**, expect a decrease in basal GTPy[35S] binding. For a neutral antagonist like CP-945598, expect inhibition of agonist-stimulated GTPy[35S] binding without affecting basal activity.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanistic difference between an inverse agonist and an antagonist, contextualized with the key in vivo experiments cited for these compounds.



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References

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To cite this document: Smolecule. [Comparative Pharmacology at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b004860#tc-c-14g-vs-cp-945598-hydrochloride>]

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